2,6-Dimethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione
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Overview
Description
2,6-Dimethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione is a chemical compound with the molecular formula C16H22O2 It is a derivative of anthracene, characterized by the presence of two methyl groups at positions 2 and 6, and a dione functional group at positions 9 and 10
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione typically involves the hydrogenation of 2,6-dimethylanthraquinone. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction conditions are carefully controlled to ensure complete hydrogenation of the anthraquinone to the desired octahydroanthracene derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. The use of advanced catalytic systems and optimization of reaction parameters are crucial for achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be further reduced to form fully saturated derivatives.
Substitution: The methyl groups at positions 2 and 6 can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as Pd/C or PtO2.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of fully saturated anthracene derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,6-Dimethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dimethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione
- 2,6-Dimethyl-9,10-dihydroanthracene
- 1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione
Uniqueness
2,6-Dimethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione is unique due to its specific substitution pattern and the presence of the dione functional group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
33982-94-4 |
---|---|
Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
2,6-dimethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione |
InChI |
InChI=1S/C16H20O2/c1-9-3-5-11-13(7-9)15(17)12-6-4-10(2)8-14(12)16(11)18/h3-4,11-14H,5-8H2,1-2H3 |
InChI Key |
KPSCBYIEVIABQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2C(C1)C(=O)C3CC=C(CC3C2=O)C |
Origin of Product |
United States |
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